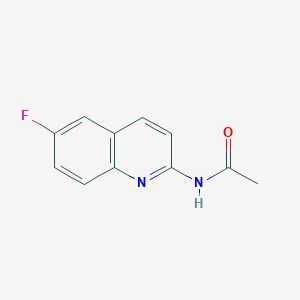![molecular formula C20H14O4 B14130879 [(Pyren-1-yl)methyl]propanedioic acid CAS No. 4643-67-8](/img/structure/B14130879.png)
[(Pyren-1-yl)methyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Pyren-1-yl)methyl]propanedioic acid is a compound that features a pyrene moiety attached to a propanedioic acid backbone Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it valuable in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyren-1-yl)methyl]propanedioic acid typically involves the attachment of a pyrene moiety to a malonic acid derivative. One common method is the reaction of pyrene-1-methanol with malonic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the pyrene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(Pyren-1-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrene-1,6-dione or pyrene-1,8-dione.
Reduction: [(Pyren-1-yl)methyl]propanediol or [(Pyren-1-yl)methyl]propanal.
Substitution: Bromopyrene or nitropyrene derivatives.
科学研究应用
[(Pyren-1-yl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of DNA intercalation and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of [(Pyren-1-yl)methyl]propanedioic acid is largely dependent on its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its structure and affecting gene expression. Additionally, the compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cellular damage and apoptosis.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simple ester of malonic acid used in organic synthesis.
Pyrene-1-carboxylic acid: A pyrene derivative with a single carboxylic acid group.
Pyrene-1-methanol: A pyrene derivative with a hydroxymethyl group.
Uniqueness
[(Pyren-1-yl)methyl]propanedioic acid is unique due to the combination of the pyrene moiety and the malonic acid backbone. This structure imparts both the photophysical properties of pyrene and the reactivity of malonic acid, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
4643-67-8 |
|---|---|
分子式 |
C20H14O4 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
2-(pyren-1-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C20H14O4/c21-19(22)16(20(23)24)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,22)(H,23,24) |
InChI 键 |
BRCOJWIRBQVLJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
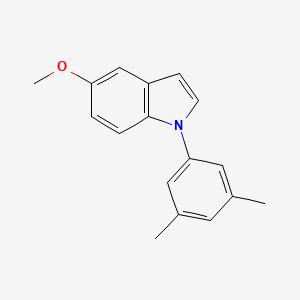
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
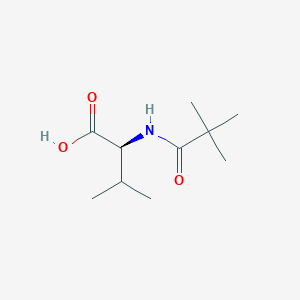
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
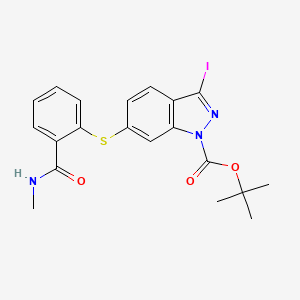
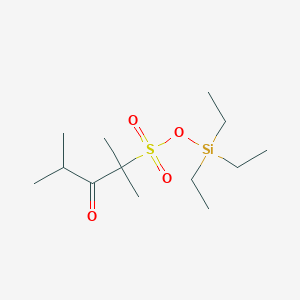
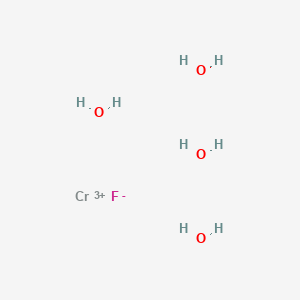
![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
